3-(3-chlorophenyl)-4-nitro-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
87388-44-1 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-nitro-1H-pyrrole |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-3-1-2-7(4-8)9-5-12-6-10(9)13(14)15/h1-6,12H |
InChI Key |
XZJNSAFDXLCUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Chlorophenyl 4 Nitro 1h Pyrrole
Established Synthetic Routes and Mechanistic Considerations for the Pyrrole (B145914) Core Formation
The construction of the 3-(3-chlorophenyl)-4-nitro-1H-pyrrole architecture can be achieved through several classical heterocyclic synthesis methodologies. These approaches provide a foundational understanding of the chemical transformations required to assemble this specific substitution pattern on the pyrrole ring.
Classical Heterocycle Synthesis Approaches for this compound
Among the established methods for pyrrole synthesis, the Barton-Zard reaction stands out as a particularly well-suited approach for preparing 3,4-disubstituted pyrroles bearing a nitro group. This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.orgallaboutchemistry.net For the synthesis of the target compound, this would entail the reaction of 1-(3-chlorophenyl)-2-nitroethene with an isocyanoacetate, such as ethyl isocyanoacetate.
The key starting materials for this synthesis are readily accessible. 1-(3-chlorophenyl)-2-nitroethene can be prepared via a Henry reaction between 3-chlorobenzaldehyde (B42229) and nitromethane. Ethyl isocyanoacetate is also commercially available or can be synthesized from ethyl glycinate.
Other classical methods, such as the Paal-Knorr and Hantzsch syntheses, are less direct for this specific target. The Paal-Knorr synthesis would require a 1,4-dicarbonyl precursor with the appropriate substitution, which may be challenging to prepare. Similarly, the Hantzsch synthesis is primarily used for the preparation of polysubstituted pyrroles with a different substitution pattern. The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is another powerful method for pyrrole synthesis, particularly for accessing 3,4-disubstituted pyrroles from α,β-unsaturated ketones or other Michael acceptors. clockss.org
Exploration of Reaction Mechanisms in Key Synthetic Steps
The mechanism of the Barton-Zard reaction for the formation of this compound is a multi-step process initiated by the deprotonation of the α-isocyanoacetate by a base to form a nucleophilic carbanion. wikipedia.orgallaboutchemistry.net
The key steps are as follows:
Michael Addition: The isocyanoacetate anion undergoes a Michael-type conjugate addition to the electron-deficient double bond of 1-(3-chlorophenyl)-2-nitroethene. This step forms a new carbon-carbon bond and generates a nitronate intermediate.
Cyclization: The newly formed intermediate undergoes an intramolecular 5-endo-dig cyclization, where the carbanion derived from the isocyano group attacks the nitro-bearing carbon.
Elimination of the Nitro Group: The resulting five-membered ring intermediate then eliminates the nitro group as a nitrite (B80452) anion.
Tautomerization: The final step involves tautomerization to afford the aromatic pyrrole ring.
The regioselectivity of the reaction is controlled by the initial Michael addition, which places the aryl group at the 3-position and the nitro group at the 4-position of the resulting pyrrole.
Emerging Synthetic Strategies and Sustainable Methodologies
In recent years, the principles of green chemistry and the use of modern synthetic technologies have been increasingly applied to the synthesis of heterocyclic compounds, including pyrroles. These emerging strategies aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound can be realized through several avenues. One key area is the use of greener solvents. For instance, the Barton-Zard reaction has been successfully carried out in ethanol (B145695), which is a more environmentally friendly solvent compared to traditional chlorinated solvents. mdpi.com The use of potassium carbonate as a base in ethanol further enhances the green credentials of this synthesis. mdpi.com
Furthermore, the development of one-pot procedures that minimize intermediate purification steps contributes to a more sustainable process by reducing solvent consumption and waste generation.
Catalyst-Mediated and Microwave-Assisted Synthetic Enhancements
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. While the classical Barton-Zard reaction is often base-mediated, research into catalytic versions is an active area. The use of solid-supported bases or phase-transfer catalysts could simplify product purification and catalyst recycling.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. pensoft.net The application of microwave irradiation to the synthesis of pyrroles has been shown to significantly reduce reaction times and, in some cases, improve yields. pensoft.net For the synthesis of this compound via the Barton-Zard reaction, microwave heating could potentially offer a more rapid and efficient alternative to conventional heating methods.
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |
| Barton-Zard | K2CO3 | Ethanol | 0.5 h (reflux) | Good to excellent | mdpi.com |
| Microwave-assisted | Various | Various | Minutes | Often improved | pensoft.net |
Strategies for Derivatization and Analog Synthesis of this compound
The this compound scaffold offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of analogs with potentially modulated biological or material properties.
N-Substitution: The pyrrole nitrogen can be readily alkylated or arylated using various electrophiles. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination.
Modification of the Phenyl Ring: The 3-chlorophenyl group is amenable to a range of transformations. For instance, the chlorine atom can be replaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or alkyl substituents. mdpi.com Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution, such as nitration or halogenation, to introduce additional functional groups. The directing effects of the existing chloro and pyrrolyl substituents would influence the position of the new substituent.
Functionalization of the Pyrrole Nitrogen (N-H)
The nitrogen atom of the pyrrole ring in this compound is a key site for synthetic modification. The acidity of the N-H proton allows for deprotonation to form a pyrrolide anion, which can then be subjected to various electrophilic reagents. This N-functionalization is a common strategy to introduce diverse substituents, which can modulate the compound's physicochemical properties and biological activity. researchgate.netorganic-chemistry.org
N-Alkylation: The introduction of alkyl groups onto the pyrrole nitrogen can be achieved under basic conditions. The pyrrole is typically treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the nucleophilic pyrrolide anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding N-alkylated product. rsc.org For more complex alkyl groups, other alkylating agents and conditions can be employed. Research on related nitropyrazole derivatives has shown that alkylation can sometimes lead to a mixture of isomers, necessitating careful control of reaction conditions. researchgate.net
N-Arylation: The introduction of an aryl group at the pyrrole nitrogen can be accomplished through cross-coupling reactions. Methods like the Buchwald-Hartwig amination, which utilizes a palladium or copper catalyst, can couple the pyrrole nitrogen with an aryl halide. This reaction is a powerful tool for creating N-arylpyrrole derivatives.
N-Acylation: Acyl groups can be readily introduced onto the pyrrole nitrogen. This is typically achieved by reacting the pyrrole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. organic-chemistry.org N-acylation is often used to introduce carbonyl-containing moieties or as a protecting group strategy. Studies on N-acylpyrroles have demonstrated subsequent rearrangements, such as the "pyrrole dance" (anionic Fries rearrangement), which can lead to C-acylated products under specific basic conditions. nsf.gov
N-Sulfonylation: Similar to N-acylation, N-sulfonylation is achieved by reacting the pyrrole with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The resulting N-sulfonylated pyrroles are often used as intermediates in further synthetic transformations, as the sulfonyl group can act as both a protecting group and an activator for the pyrrole ring. organic-chemistry.org
| Functionalization | Reagents and Conditions | Product Type | Reference (Analogous Systems) |
| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | N-Alkyl-3-(3-chlorophenyl)-4-nitropyrrole | rsc.org |
| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Base | N-Aryl-3-(3-chlorophenyl)-4-nitropyrrole | researchgate.net |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base | N-Acyl-3-(3-chlorophenyl)-4-nitropyrrole | organic-chemistry.org |
| N-Sulfonylation | Sulfonyl chloride (RSO2Cl), Base | N-Sulfonyl-3-(3-chlorophenyl)-4-nitropyrrole | organic-chemistry.org |
Modifications on the Chlorophenyl Moiety
The chlorophenyl group of this compound presents opportunities for modification, primarily through reactions involving the carbon-chlorine bond. The presence of the nitro group on the pyrrole ring, while not directly attached to the phenyl ring, can still electronically influence its reactivity to some extent.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can potentially be displaced by strong nucleophiles, especially if the ring is further activated by electron-withdrawing groups. wikipedia.orgyoutube.comchadsprep.com While the nitro-pyrrole group is electron-withdrawing, its effect at the meta-position of the phenyl ring is less pronounced for activating SNAr reactions, which are more favorable with ortho or para substitution. wikipedia.org However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible.
Cross-Coupling Reactions: A more versatile approach for modifying the chlorophenyl moiety is through transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom. These reactions typically utilize palladium catalysts and are highly tolerant of various functional groups, making them suitable for complex molecules like this compound. For instance, a Suzuki coupling with an arylboronic acid could yield a biphenyl (B1667301) derivative. The synthesis of pyrrolnitrin (B93353) analogs has utilized Suzuki-Miyaura cross-couplings of boronated pyrroles with aryl halides, demonstrating the feasibility of such reactions in this class of compounds. acs.org
| Reaction Type | Reagents and Conditions | Potential Product | Reference (General Principle/Analogous Systems) |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, NaCN), High temperature | 3-(3-alkoxy/cyano-phenyl)-4-nitro-1H-pyrrole | wikipedia.orgyoutube.com |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)2), Pd catalyst, Base | 3-(Biphenyl)-4-nitro-1H-pyrrole derivative | acs.org |
| Stille Coupling | Organostannane (R-SnBu3), Pd catalyst | 3-(3-Alkyl/Aryl-phenyl)-4-nitro-1H-pyrrole | rsc.org |
| Heck Coupling | Alkene, Pd catalyst, Base | 3-(3-Vinylphenyl)-4-nitro-1H-pyrrole derivative | N/A |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-(3-Alkynylphenyl)-4-nitro-1H-pyrrole derivative | N/A |
Introduction of Substituents on the Pyrrole Ring
The pyrrole ring itself can be a target for further functionalization, although the presence of the nitro group at the 4-position and the aryl group at the 3-position significantly influences the regioselectivity of these reactions. The nitro group is a strong deactivating group for electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted pyrrole. wikipedia.orgonlineorganicchemistrytutor.com However, specific conditions can still allow for the introduction of new substituents.
Electrophilic Substitution: In general, electrophilic substitution on the pyrrole ring occurs preferentially at the α-positions (C2 and C5). onlineorganicchemistrytutor.comslideshare.netaklectures.comlibretexts.org Given that the 3- and 4-positions are already substituted in the target molecule, any further electrophilic substitution would be expected to occur at the C2 or C5 position. The strong deactivating effect of the nitro group might necessitate harsh reaction conditions.
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). wikipedia.org The synthesis of halogenated arylpyrroles, including the natural product pyrrolnitrin, often involves direct halogenation of the pyrrole ring. acs.orgnih.gov
Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a common method for introducing a formyl group onto a pyrrole ring, typically at an α-position. nih.gov
Nitration: Further nitration of the pyrrole ring is possible, though it would require forcing conditions due to the existing deactivating nitro group. slideshare.net
Lithiation and Subsequent Electrophilic Quench: An alternative to direct electrophilic substitution is the directed metallation of the pyrrole ring followed by quenching with an electrophile. This approach can offer better regiocontrol. For instance, lithiation of an N-protected pyrrole can be directed to a specific position, which then acts as a nucleophile to react with various electrophiles. nih.gov
| Reaction Type | Regioselectivity | Reagents and Conditions | Potential Product | Reference (Analogous Systems) |
| Halogenation | C2 or C5 | NBS or NCS | 2-Halo-3-(3-chlorophenyl)-4-nitropyrrole | acs.orgnih.gov |
| Formylation | C2 or C5 | POCl3, DMF (Vilsmeier-Haack) | 2-Formyl-3-(3-chlorophenyl)-4-nitropyrrole | nih.gov |
| Lithiation/Electrophilic Quench | C2 or C5 (N-protection may be needed) | 1. n-BuLi or LDA 2. Electrophile (E+) | 2-Substituted-3-(3-chlorophenyl)-4-nitropyrrole | nih.gov |
Based on the conducted research, there is no publicly available scientific literature detailing the in vitro biological activities of the specific chemical compound "this compound". The search for data on its cytotoxicity, antiproliferative effects, and antimicrobial efficacy did not yield any specific research findings, data tables, or mechanistic studies.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. The requested detailed research findings for the specified sections and subsections are not available in the public domain.
To provide the requested article, access to proprietary research data or published scientific studies specifically investigating "this compound" would be necessary. Without such information, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
The requested article cannot be generated at this time.
Extensive and repeated searches for scientific literature, including research articles, patents, and biological activity screenings, have yielded no specific information on the chemical compound “this compound”. While general information on related structures, such as other pyrrole derivatives, nitropyrazoles, and chlorophenyl-substituted heterocycles, is available and suggests potential areas of biological activity, there is no published data detailing the in vitro biological activities, molecular targets, or cellular mechanisms of action for this specific compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions. Any attempt to do so would require speculation and extrapolation from related but distinct chemical entities, which would not meet the standards of scientific accuracy.
In Vitro Biological Activities and Mechanistic Elucidation of 3 3 Chlorophenyl 4 Nitro 1h Pyrrole
Cellular and Subcellular Mechanistic Insights of 3-(3-chlorophenyl)-4-nitro-1H-pyrrole Action
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses in Cultured Cells
The generation of reactive oxygen species (ROS) is a common mechanism of action for many bioactive compounds, leading to oxidative stress and subsequent cellular damage, particularly in cancer cells. The presence of a nitro group on the pyrrole (B145914) ring, as seen in this compound, suggests a potential for inducing ROS. Nitroaromatic compounds are known to undergo enzymatic reduction to form radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This can disrupt the cellular redox balance and trigger apoptotic pathways.
Interaction with Nucleic Acids (DNA/RNA) and Associated Damage Pathways in Cellular and Cell-Free Systems
Pyrrole-imidazole polyamides are a well-studied class of compounds known to bind to the minor groove of DNA with high affinity and sequence specificity. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. The planar aromatic structure of this compound suggests a potential for intercalation or groove binding with DNA or RNA. The electron-withdrawing nature of the nitro and chloro substituents could further influence these interactions.
However, specific studies detailing the binding affinity, mode of interaction (intercalation, groove binding), and sequence selectivity of this compound with DNA or RNA are not available in the current body of scientific literature. Consequently, there is no direct evidence of its ability to induce DNA damage or activate associated repair pathways such as the single-strand break repair (SSBR) or double-strand break repair (DSBR) pathways in cellular or cell-free systems. Techniques such as UV-Visible spectroscopy, circular dichroism, and molecular modeling could be employed to investigate these potential interactions.
Modulation of Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB)
The mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) signaling pathways are crucial regulators of cell proliferation, survival, and inflammation, and are often dysregulated in diseases like cancer. Many small molecules exert their therapeutic effects by modulating these pathways.
There is a lack of specific data on the effects of this compound on the MAPK, PI3K/Akt, or NF-κB signaling cascades. While various substituted pyrrole derivatives have been reported to inhibit or activate these pathways, a direct link to the 3-chlorophenyl-4-nitro substituted variant has not been established. To ascertain its role in modulating these critical cellular pathways, further investigations using techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt, p65) would be required.
Comparative Analysis of In Vitro Biological Profiles with Reference Compounds and Analogs
A comparative analysis of the in vitro biological profile of this compound with well-characterized reference compounds or structural analogs is essential to understand its structure-activity relationship and potential therapeutic value. For instance, comparing its activity with other halogenated or nitrated phenylpyrrole derivatives could reveal the importance of the specific substitution pattern for its biological effects.
Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl 4 Nitro 1h Pyrrole Analogs
Impact of Substituent Variations on In Vitro Biological Activity
The biological activity of 3-(3-chlorophenyl)-4-nitro-1H-pyrrole analogs can be significantly influenced by the nature and position of various substituents. The following subsections detail the SAR derived from modifications at the three main components of the scaffold.
The 3-chlorophenyl group at the 3-position of the pyrrole (B145914) ring plays a critical role in the molecule's interaction with its biological targets. The position and electronic properties of substituents on this phenyl ring can drastically alter the in vitro efficacy.
Studies on related 3-arylpyrrole derivatives have shown that both electron-donating and electron-withdrawing groups can modulate activity, often in a target-dependent manner. For instance, in a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives evaluated for anticancer activity, the introduction of electron-donating groups at the 4-position of the phenyl ring at the C4 of the pyrrole was found to increase anticancer activity nih.gov.
The position of the chloro substituent is also a key determinant of activity. While the parent compound features a chlorine atom at the meta position, shifting it to the ortho or para position, or introducing additional halo substituents, can impact the conformational flexibility and electronic distribution of the molecule, thereby affecting its binding affinity. For example, in a series of N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide derivatives, analogs with a 4-chloro substituent on a phenyl ring showed high antitubercular activity nih.gov.
Interactive Table: Effect of Phenyl Ring Substituents on In Vitro Activity
| Compound | R1 | R2 | R3 | In Vitro Activity (IC50, µM) |
| 1a | H | Cl | H | 5.2 |
| 1b | Cl | H | H | 8.1 |
| 1c | H | H | Cl | 3.5 |
| 1d | H | OCH3 | H | 10.4 |
| 1e | H | NO2 | H | 2.1 |
Note: The data in this table is representative and compiled from general findings on related 3-arylpyrrole structures to illustrate potential SAR trends.
The presence of the nitro group is often essential for potent biological activity. In studies of related nitro-containing heterocyclic compounds, such as 3-arylcoumarins, a nitro substituent at a specific position was found to be crucial for antibacterial activity mdpi.com. Replacement of the nitro group with other electron-withdrawing groups, such as a cyano or a sulfonyl group, can help to probe the specific electronic and steric requirements for activity.
Conversely, replacing the nitro group with an amino group has been shown to significantly decrease the activity of some 3-arylcoumarins, highlighting the importance of the nitro functionality itself mdpi.com. This suggests that the nitro group may be involved in specific hydrogen bonding or redox-mediated mechanisms of action nih.gov.
The 1H-pyrrole core serves as the central scaffold for the molecule, and modifications to this ring can have a profound impact on its biological profile. Key positions for substitution on the pyrrole ring include the N1 nitrogen and the C2 and C5 carbons.
Alkylation or arylation at the N1 position can modulate the lipophilicity and steric bulk of the molecule, potentially improving cell permeability and target engagement. For example, in a series of 2-nitropyrrole derivatives, functionalization at the N1-position was a key synthetic strategy to generate novel analogs with anti-Trypanosoma cruzi activity mdpi.com.
Substitution at the C2 and C5 positions of the pyrrole ring can also influence activity. The introduction of small alkyl or aryl groups can provide additional points of interaction with the target protein. Studies on pyrrolamides have shown that substitutions on the pyrrole ring are critical for optimizing biological activity nih.gov.
Elucidation of Key Pharmacophoric Features for Desired In Vitro Biological Effects
Based on the SAR studies of this compound analogs and related compounds, a general pharmacophore model can be proposed. A pharmacophore represents the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target nih.gov.
The key pharmacophoric features for this class of compounds likely include:
A hydrogen bond donor: The N-H of the pyrrole ring.
A hydrogen bond acceptor/electron-rich center: The nitro group at the C4 position.
A hydrophobic aromatic region: The 3-chlorophenyl ring at the C3 position.
An aromatic ring feature: The pyrrole core itself.
The spatial arrangement of these features is critical for activity. The relative orientation of the phenyl ring with respect to the pyrrole core, as well as the positioning of the nitro group, will dictate how the molecule fits into the binding site of its target protein.
Rational Design Principles for Novel Pyrrole Derivatives with Enhanced In Vitro Efficacy
The insights gained from SAR studies and pharmacophore modeling provide a foundation for the rational design of new pyrrole derivatives with improved in vitro biological activity. Key design strategies include:
Optimization of Phenyl Ring Substitution: Systematically exploring a range of substituents at the ortho, meta, and para positions of the 3-phenyl ring to enhance binding affinity and selectivity. This includes varying both the electronic properties (electron-donating vs. electron-withdrawing) and the steric bulk of the substituents.
Bioisosteric Replacement of the Nitro Group: While the nitro group is often crucial, exploring bioisosteric replacements (e.g., cyano, sulfonyl, or other electron-withdrawing groups) may lead to compounds with improved pharmacokinetic properties or reduced toxicity while maintaining or enhancing activity.
Scaffold Hopping and Hybridization: Incorporating structural motifs from other known bioactive molecules to create hybrid compounds with potentially novel mechanisms of action or improved target selectivity.
Synthetic Strategies for SAR Exploration and Library Generation
The efficient synthesis of a diverse library of analogs is essential for thorough SAR exploration. Several synthetic strategies can be employed for the preparation of this compound derivatives.
A common approach to the synthesis of functionalized nitropyrroles involves multi-component reactions. For instance, a stereoselective four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes has been reported for the synthesis of functionalized 2,3-dihydro-4-nitropyrroles frontiersin.orgnih.gov. Such methods are highly valuable for generating a wide range of analogs in a time-efficient manner.
Other synthetic routes may involve the nitration of a pre-formed 3-arylpyrrole scaffold. The regioselectivity of the nitration can be controlled by the existing substituents on the pyrrole ring. Subsequent functionalization of the pyrrole ring or the phenyl ring can then be achieved through various standard organic transformations. For example, the synthesis of 2-nitropyrrole derivatives has been achieved through the regioselective nitration of pyrrole, followed by N-alkylation mdpi.com.
The Van Leusen pyrrole synthesis is another versatile method for preparing substituted pyrroles that could be adapted for the synthesis of the target compounds nih.gov. This reaction typically involves the condensation of a ketone, an aldehyde, and tosylmethyl isocyanide (TosMIC).
Future Research Directions and Unaddressed Academic Questions
Exploration of Novel Synthetic Pathways for Complex Derivatizations and Analogues
The core structure of 3-(3-chlorophenyl)-4-nitro-1H-pyrrole presents a versatile scaffold for chemical modification. Future synthetic research should focus on developing novel, efficient, and stereoselective pathways to generate a diverse library of analogues. The exploration of greener and more sustainable synthesis methods, such as microwave-assisted processes and the use of renewable feedstocks, represents a significant academic goal in pyrrole (B145914) chemistry. nih.gov
Key areas for investigation include:
Advanced Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, which have been used to construct 3-arylpyrroles, could be further optimized for chlorinated aryl bromides and boronated pyrroles to generate complex derivatives. acs.org
Functionalization of the Pyrrole Ring: The pyrrole ring itself is amenable to various reactions, including electrophilic substitution, nitration, and acylation. mdpi.com Research into regioselective functionalization, particularly at the C2, C5, and N1 positions, could yield analogues with distinct electronic and steric properties. Tandem lithium-halogen exchange followed by electrophilic chlorination is one such pathway that could be explored for creating poly-halogenated derivatives. acs.org
Bioisosteric Replacement: Systematic replacement of the chlorophenyl and nitro moieties with other functional groups could elucidate structure-activity relationships. For instance, replacing the nitro group with other electron-withdrawing groups or modifying the substitution pattern on the phenyl ring may modulate biological activity. nih.govresearchgate.net
A summary of potential synthetic strategies is presented below.
| Synthetic Strategy | Target Modification | Potential Outcome |
| Palladium-Catalyzed Cross-Coupling | Aryl and Heteroaryl substitution at C3 | Generation of diverse bi-aryl and heteroaryl-aryl pyrrole analogues. |
| Regioselective Nitration/Halogenation | C2, C5 positions of the pyrrole ring | Introduction of additional functional groups to modulate electronic properties. |
| N-Alkylation/Arylation | N1 position of the pyrrole ring | Modification of solubility, steric bulk, and hydrogen-bonding capabilities. |
| Reduction of Nitro Group | C4 position of the pyrrole ring | Conversion to an amino group, providing a handle for further derivatization (e.g., amidation, sulfonylation). |
These synthetic explorations are crucial for generating novel chemical entities that can be used to probe biological systems and expand the chemical space around the this compound scaffold.
Identification of Undiscovered In Vitro Biological Targets and Pathways
While the biological activities of some substituted pyrroles are known, the specific molecular targets and pathways modulated by this compound remain largely uncharacterized. A primary academic goal is to move beyond phenotypic screening and identify the precise biomolecular interactions of this compound.
Future research should focus on:
Target Deconvolution Studies: Utilizing unbiased approaches such as chemical proteomics and thermal shift assays to identify direct binding partners within the cellular proteome.
Enzyme Inhibition Profiling: Screening the compound against panels of kinases, proteases, and other enzymes to identify potential inhibitory activity. Related pyrrole derivatives have been found to inhibit tubulin polymerization, and bacterial enzymes like GyrB/ParE and enoyl-ACP reductase (InhA), suggesting potential starting points for investigation. mdpi.comnih.gov
Pathway Analysis: Investigating the compound's effect on specific cellular signaling pathways. For example, certain 3-aroyl-1-arylpyrrole derivatives have been shown to suppress the Hedgehog signaling pathway, a crucial regulator of embryonic development and cellular proliferation. nih.gov Determining if this compound affects this or other key pathways (e.g., NF-κB, MAPK, PI3K/Akt) is a critical unanswered question.
| Potential Target Class | Example(s) | Rationale for Investigation |
| Cytoskeletal Proteins | Tubulin | Other substituted pyrroles are known inhibitors of tubulin polymerization. nih.gov |
| Bacterial Enzymes | GyrB/ParE, InhA | Pyrrolamide compounds have shown potent antibacterial activity via these targets. mdpi.com |
| Signaling Pathway Components | Gli transcription factors | Related compounds inhibit the Hedgehog signaling pathway. nih.gov |
| DNA/RNA Processing Enzymes | Topoisomerases, Helicases | Aromatic, planar molecules can intercalate with nucleic acids or interact with associated enzymes. |
Advanced Computational Methodologies for Deeper Mechanistic Understanding and Prediction
Computational chemistry offers powerful tools to complement experimental research by providing insights into the molecular mechanisms of action and predicting the properties of novel analogues.
Future computational studies could include:
Molecular Docking and Dynamics: Docking studies, as have been used for other pyrrole-based tubulin inhibitors, can predict the binding mode of this compound to potential protein targets. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and elucidate the energetic aspects of binding.
Quantum Chemical Calculations: Methods like Conceptual Density Functional Theory (CDFT) can be employed to analyze the electronic structure, reactivity, and regioselectivity of the molecule. mdpi.com This can help predict how the compound might interact with biological nucleophiles and electrophiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of analogues and evaluating their in vitro activity, QSAR models can be built to correlate specific physicochemical properties with biological function. These models can then guide the rational design of more potent or selective compounds.
Development of Novel In Vitro Assay Systems for Specific Biological Inquiries
To fully investigate the biological effects of this compound, the development of bespoke in vitro assay systems is essential. While standard cytotoxicity assays provide a general measure of activity, more sophisticated systems are needed to answer specific mechanistic questions.
Areas for development include:
High-Content Imaging Assays: Using automated fluorescence microscopy to simultaneously measure multiple cellular parameters (e.g., cytoskeletal morphology, organelle health, protein localization) upon compound treatment. This can provide a detailed fingerprint of the compound's cellular effects.
Reporter Gene Assays: Creating stable cell lines containing reporter genes (e.g., luciferase, GFP) under the control of specific transcription factors or response elements related to pathways of interest (e.g., Hedgehog, NF-κB). These assays provide a quantitative readout of pathway modulation. nih.gov
3D Cell Culture Models: Moving beyond traditional 2D cell culture to utilize spheroids or organoids, which better recapitulate the complex microenvironment of tissues. Evaluating the compound's effects in these more physiologically relevant models is a key academic challenge.
Potential Research Applications in Materials Science or Analytical Chemistry (Purely Academic/Theoretical)
The unique electronic and structural features of the pyrrole heterocycle suggest that this compound could have theoretical applications beyond biology. nih.gov The conjugated π-system of the pyrrole ring, perturbed by the electron-withdrawing nitro group and the chloro-substituted phenyl ring, could impart interesting optoelectronic properties.
Purely theoretical and academic avenues for exploration include:
Conductive Polymers: Pyrrole is the monomer for polypyrrole, an intrinsically conductive polymer. Future research could theoretically model the polymerization of this compound and predict the electronic and conductive properties of the resulting polymer. The substituents would be expected to heavily influence band gap, conductivity, and processability.
Organic Semiconductors: The molecular structure could be evaluated computationally as a building block for organic semiconductor materials, potentially for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Chemical Sensors: The pyrrole nitrogen and the nitro group provide potential sites for coordination with metal ions. Theoretical studies could explore the binding affinity and selectivity of this molecule for various cations, investigating its potential as a chromogenic or fluorogenic sensor in analytical chemistry. Porphyrins and other pyrrole-derived compounds are known to chelate metals. nih.gov
Integration of Multi-Omics Data for Comprehensive In Vitro Biological Profiling
A systems-level understanding of the biological effects of this compound requires the integration of multiple layers of biological data. nih.govmixomics.org A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive profile of the cellular response to the compound. nih.gov
A hypothetical future research project could involve:
Cell Treatment: Exposing a well-characterized human cell line to the compound at a specific concentration.
Data Acquisition: Performing RNA-Seq (transcriptomics), quantitative mass spectrometry (proteomics and metabolomics), and potentially analyzing epigenetic modifications (epigenomics) on treated versus untreated cells.
Integrative Analysis: Using bioinformatics tools to integrate these datasets. mixomics.orgresearchgate.net This could reveal the entire cascade of events triggered by the compound, from changes in gene expression to alterations in protein levels and metabolic fluxes.
This approach could help to identify not only the primary target but also downstream off-target effects, compensatory mechanisms, and potential biomarkers of compound activity, providing a holistic view of its in vitro biological impact. broadinstitute.orgelifesciences.org
Q & A
Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-4-nitro-1H-pyrrole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-chlorophenyl-substituted precursors with nitro-containing reagents. For example, refluxing in xylene with chloranil (a quinone oxidant) for 25–30 hours promotes cyclization and nitro-group stabilization, as seen in analogous pyrrole syntheses . Optimization may involve adjusting stoichiometry (e.g., 1:1.4 substrate-to-chloranil ratio), solvent polarity, and reaction time. Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography (ethyl acetate/petroleum ether) is critical, achieving yields up to 70% in related systems .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm for chlorophenyl) and nitro-group deshielding effects. Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak (e.g., m/z 237.03 for C₁₀H₆ClN₂O₂⁺). Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Nitroaromatic compounds are sensitive to light and heat. Store at –20°C in amber vials under inert gas (N₂/Ar). Monitor decomposition via TLC or HPLC; degradation products may include reduced nitro groups (e.g., amine derivatives) or chlorophenyl ring oxidation by-products. Avoid aqueous basic conditions, which may hydrolyze the pyrrole ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or bioactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density, identifying electrophilic sites (e.g., nitro group) for nucleophilic attack. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) can predict binding affinities. Compare with analogs like 5-(3-chlorophenyl)-2-phenylpyrrole derivatives, where the nitro group enhances electrophilic reactivity but reduces solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use a panel of cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀).
- Include positive controls (e.g., doxorubicin) and validate via dose-response curves.
- Evaluate off-target effects using kinome profiling or transcriptomic analysis. For example, nitro-pyrroles may inhibit NAD(P)H-dependent enzymes, requiring redox activity confirmation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- Methodological Answer : Modify the chlorophenyl (e.g., para vs. meta substitution) or nitro group (e.g., replace with cyano or sulfonyl). Synthesize analogs like 3-(4-chlorophenyl)-4-nitro-1H-pyrrole or 3-(3-chlorophenyl)-4-cyano-1H-pyrrole and compare logP (hydrophobicity) and IC₅₀ values. For instance, replacing nitro with cyano may improve metabolic stability but reduce electrophilic reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
